5-(2-Meo-PH)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Meo-PH)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide involves multiple steps, starting from the appropriate pyrazole and naphthalene derivatives. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the methoxyphenyl group: This can be done via electrophilic aromatic substitution reactions.
Formation of the hydrazide linkage: This involves the reaction of the carboxylic acid derivative with hydrazine or its derivatives.
Condensation with naphthalen-1-ylmethylene: This final step involves the condensation of the hydrazide with the naphthalen-1-ylmethylene derivative under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of scale-up synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(2-Meo-PH)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-(2-Meo-PH)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 5-(2-Meo-PH)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Meo-PH)-2H-pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole core structure but differ in the substituents attached to the ring.
Naphthalen-1-ylmethylene-hydrazide derivatives: These compounds share the naphthalene and hydrazide moieties but differ in the other substituents.
Uniqueness
5-(2-Meo-PH)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide is unique due to the combination of the pyrazole and naphthalene moieties, which can provide a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C22H18N4O2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O2/c1-28-21-12-5-4-11-18(21)19-13-20(25-24-19)22(27)26-23-14-16-9-6-8-15-7-2-3-10-17(15)16/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+ |
InChI Key |
YDBJTLAXNCMDAP-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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